Cas no 499-30-9 (b-D-Glucopyranose, 1-thio-,1-[N-(sulfooxy)benzenepropanimidate])
b-D-Glucopyranose, 1-thio-,1-[N-(sulfooxy)benzenepropanimidate] Chemical and Physical Properties
Names and Identifiers
-
- b-D-Glucopyranose, 1-thio-,1-[N-(sulfooxy)benzenepropanimidate]
- PHENETHYL GLUCOSINOLATE POTASSIUM SALT
- 2-phenethylglucosinolate
- 2-phenylethyl-glucosinolate
- gluconasturcin
- Gluconasturtiin potassium salt
- GLUCONASTURTIN
- GLUCOSTURTIIN
- phenethylglucosinolate
- 2-Phenylethyl glucosinolate
- DTXSID70964468
- ((3-PHENYL-1-(((2S,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6- (HYDROXYMETHYL)-2-TETRAHYDROPYRANYL)THIO)PROPYLIDENE)AMINO) HYDROGEN SULFATE
- C08417
- BRN 0062656
- 4-17-00-03740 (Beilstein Handbook Reference)
- beta-D-Glucopyranose, 1-thio-, 1-(N-(sulfooxy)benzenepropanimidate)
- [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-phenyl-N-sulfooxypropanimidothioate
- Gluconasturtiin (2-Phenylethyl-GS)
- Glucopyranose, 1-thio-, 1-hydrocinnamohydroximate NO-(hydrogen sulfate), beta-D-
- NS00094479
- 499-30-9
- [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] 3-phenyl-N-sulfooxy-propanimidothioate
- UNII-163ENC977A
- Gluconasturtiin
- 163ENC977A
- 3-phenyl-N-sulfoxy-thiopropionimidic acid [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methylol-tetrahydropyran-2-yl] ester
- 1-Thioglucopyranose 1-hydrocinnamohydroximate NO-(hydrogen sulfate) beta-D-
- 2-Phenylethylglucosinolate
- 2-Phenylethylglucosinolate potassium salt
- Q412097
- CS-0432634
- CHEBI:79347
- [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-3-phenyl-N-sulfooxypropanimidothioate
- CHEMBL3140279
- 1-S-[(1Z)-3-phenyl-N-(sulfooxy)propanimidoyl]-1-thio-beta-D-glucopyranose
- HY-N10349
- 499-30-9 (non-salt)
- SCHEMBL887122
-
- Inchi: 1S/C15H21NO9S2/c17-8-10-12(18)13(19)14(20)15(24-10)26-11(16-25-27(21,22)23)7-6-9-4-2-1-3-5-9/h1-5,10,12-15,17-20H,6-8H2,(H,21,22,23)/t10-,12-,13+,14-,15+/m1/s1
- InChI Key: CKIJIGYDFNXSET-LFHLZQBKSA-N
- SMILES: S(C(CCC1C=CC=CC=1)=NOS(=O)(=O)O)[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O
Computed Properties
- Exact Mass: 423.06600
- Monoisotopic Mass: 423.06577359g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 27
- Rotatable Bond Count: 7
- Complexity: 575
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- Surface Charge: -1
- XLogP3: 0
- Topological Polar Surface Area: 169
Experimental Properties
- Color/Form: Not determined
- Density: 1.4442 (rough estimate)
- Refractive Index: 1.7500 (estimate)
- PSA: 199.79000
- LogP: 0.36600
- Solubility: Not determined
b-D-Glucopyranose, 1-thio-,1-[N-(sulfooxy)benzenepropanimidate] Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-205800-5 mg |
Phenethyl glucosinolate potassium salt, |
499-30-9 | ≥97% | 5mg |
¥2,444.00 | 2023-07-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-205800A-10 mg |
Phenethyl glucosinolate potassium salt, |
499-30-9 | ≥97% | 10mg |
¥4,452.00 | 2023-07-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-205800-5mg |
Phenethyl glucosinolate potassium salt, |
499-30-9 | ≥97% | 5mg |
¥2444.00 | 2023-09-05 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-205800A-10mg |
Phenethyl glucosinolate potassium salt, |
499-30-9 | ≥97% | 10mg |
¥4452.00 | 2023-09-05 | |
| abcr | AB510382-20mg |
Gluconasturtiin potassium salt, HPLC Grade; . |
499-30-9 | 20mg |
€664.80 | 2024-08-02 | ||
| TargetMol Chemicals | T82300-1mg |
Gluconasturtiin |
499-30-9 | 1mg |
¥ 1300 | 2024-07-24 | ||
| TargetMol Chemicals | T82300-5mg |
Gluconasturtiin |
499-30-9 | 5mg |
¥ 3250 | 2024-07-24 | ||
| MedChemExpress | HY-N10349-1mg |
Gluconasturtiin |
499-30-9 | 1mg |
¥2016 | 2025-04-16 | ||
| MedChemExpress | HY-N10349-5mg |
Gluconasturtiin |
499-30-9 | 5mg |
¥5040 | 2025-04-16 |
b-D-Glucopyranose, 1-thio-,1-[N-(sulfooxy)benzenepropanimidate] Suppliers
b-D-Glucopyranose, 1-thio-,1-[N-(sulfooxy)benzenepropanimidate] Related Literature
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M. Soledade C. Pedras,Q. Huy To Org. Biomol. Chem. 2018 16 3625
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Ningke Fan,Chunjie Zhao,Zihao Chang,Le Yue,Feng He,Zhenggao Xiao,Zhenyu Wang Environ. Sci.: Nano 2023 10 2232
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Liliana Rodrigues,Inês Silva,Joana Poejo,Ana Teresa Serra,Ana A. Matias,Ana Luísa Simplício,Maria R. Bronze,Catarina M. M. Duarte RSC Adv. 2016 6 30905
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Bo Sun,Yu-Xiao Tian,Min Jiang,Qiao Yuan,Qing Chen,Yong Zhang,Ya Luo,Fen Zhang,Hao-Ru Tang RSC Adv. 2018 8 33845
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Dinesh Adhikary,Anna Kisiala,Ananya Sarkar,Urmila Basu,Habibur Rahman,Neil Emery,Nat N. V. Kav Mol. Omics 2022 18 991
Additional information on b-D-Glucopyranose, 1-thio-,1-[N-(sulfooxy)benzenepropanimidate]
Recent Advances in the Study of b-D-Glucopyranose, 1-thio-,1-[N-(sulfooxy)benzenepropanimidate] (CAS: 499-30-9)
The compound b-D-Glucopyranose, 1-thio-,1-[N-(sulfooxy)benzenepropanimidate] (CAS: 499-30-9) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have focused on elucidating its mechanism of action, synthetic pathways, and biological activities, particularly in the context of drug development and targeted therapies.
One of the key findings in recent literature is the role of this compound as a sulfotransferase inhibitor. Sulfotransferases are enzymes involved in the sulfation of various biomolecules, including hormones, neurotransmitters, and xenobiotics. By inhibiting these enzymes, b-D-Glucopyranose, 1-thio-,1-[N-(sulfooxy)benzenepropanimidate] has shown promise in modulating metabolic pathways and reducing the bioactivation of procarcinogens, making it a potential candidate for cancer prevention strategies.
In addition to its inhibitory properties, the compound has been investigated for its ability to serve as a prodrug. The thioglucopyranose moiety can be enzymatically cleaved in vivo, releasing active sulfonated compounds that exhibit anti-inflammatory and immunomodulatory effects. This dual functionality highlights its versatility in pharmaceutical applications.
Recent synthetic approaches have also been optimized to improve the yield and purity of b-D-Glucopyranose, 1-thio-,1-[N-(sulfooxy)benzenepropanimidate]. Advances in green chemistry have enabled the use of environmentally friendly solvents and catalysts, reducing the environmental impact of its production while maintaining high efficiency. These developments are critical for scaling up production for clinical trials and eventual commercialization.
Furthermore, computational studies have provided insights into the molecular interactions between this compound and its biological targets. Molecular docking simulations and density functional theory (DFT) calculations have revealed key binding motifs and energetically favorable conformations, aiding in the design of more potent derivatives with enhanced therapeutic profiles.
In conclusion, b-D-Glucopyranose, 1-thio-,1-[N-(sulfooxy)benzenepropanimidate] (CAS: 499-30-9) represents a promising scaffold for drug development, with applications ranging from cancer prevention to immunomodulation. Ongoing research aims to further explore its pharmacological potential and optimize its synthetic pathways for broader clinical use.
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